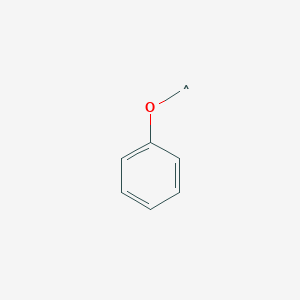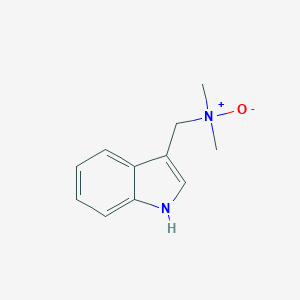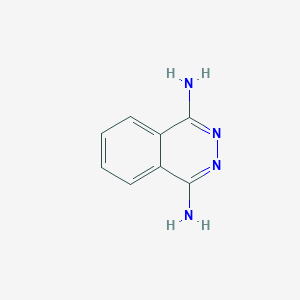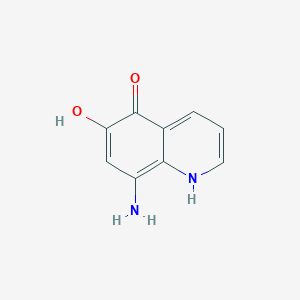
propyl 2-hydroxy-2-(4-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propyl 2-hydroxy-2-(4-methylphenyl)acetate is an organic compound classified as an ester. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is derived from the esterification of propyl alcohol and hydroxy(4-methylphenyl)acetic acid. It is a colorless liquid with a characteristic odor and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl hydroxy(4-methylphenyl)acetate typically involves the esterification reaction between propyl alcohol and hydroxy(4-methylphenyl)acetic acid. This reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Propyl alcohol+Hydroxy(4-methylphenyl)acetic acidAcid catalystPropyl hydroxy(4-methylphenyl)acetate+Water
Industrial Production Methods
In industrial settings, the production of propyl hydroxy(4-methylphenyl)acetate is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of acid anhydrides or acid chlorides as acylating agents can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
propyl 2-hydroxy-2-(4-methylphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Propyl alcohol and hydroxy(4-methylphenyl)acetic acid.
Reduction: Propyl alcohol.
Transesterification: A different ester, depending on the alcohol used.
Scientific Research Applications
propyl 2-hydroxy-2-(4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of propyl hydroxy(4-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active hydroxy(4-methylphenyl)acetic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl hydroxy(4-methylphenyl)acetate
- Ethyl hydroxy(4-methylphenyl)acetate
- Butyl hydroxy(4-methylphenyl)acetate
Uniqueness
propyl 2-hydroxy-2-(4-methylphenyl)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl analogs, it has a higher boiling point and different solubility characteristics. Its longer alkyl chain also affects its reactivity and interactions in biological systems.
Properties
CAS No. |
15913-17-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-12(14)11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3 |
InChI Key |
KUMFIUNBUPWSEM-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
Canonical SMILES |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
Key on ui other cas no. |
15913-17-4 |
Synonyms |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















